Benzene, [(2-nitroethoxy)methyl]-
Description
Properties
CAS No. |
87976-52-1 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
2-nitroethoxymethylbenzene |
InChI |
InChI=1S/C9H11NO3/c11-10(12)6-7-13-8-9-4-2-1-3-5-9/h1-5H,6-8H2 |
InChI Key |
SKOWTVRPDRCFSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Benzene, [(2-nitroethoxy)methyl]- has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used as a probe in biological studies to understand cellular processes.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which benzene, [(2-nitroethoxy)methyl]- exerts its effects depends on the specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Electron-Stimulated Desorption (ESD) Behavior
While direct ESD data for [(2-nitroethoxy)methyl]-benzene is unavailable, studies on condensed benzene derivatives (e.g., nitrobenzene) suggest:
- Dominant Mechanisms : Dipolar dissociation (DD) and dissociative electron attachment (DEA) are primary pathways under electron impact .
- Thickness Dependency: Thin films (0.5–12 monolayers) show variable ion desorption yields, with nitro groups likely enhancing fragmentation due to high electron affinity .
Chemical Reactions Analysis
Reduction of the Nitro Group
Nitro groups (─NO₂) in aromatic systems are typically reduced to amino groups (─NH₂) under catalytic hydrogenation or via chemical reductants. For example:
-
Catalytic hydrogenation : Using H₂ and palladium on carbon (Pd/C) reduces nitro groups to amines.
-
Iron/HCl : A classic method for nitro reduction, yielding primary amines .
Hypothetical Reaction Pathway :
Key Considerations :
-
The ether linkage (─O─) adjacent to the nitro group may influence reaction rates or selectivity.
-
Competitive reduction of other functional groups (if present) must be evaluated .
Oxidation Reactions
Nitro groups are generally resistant to oxidation, but adjacent alkyl or oxygenated chains may undergo oxidation. For instance:
-
Ethyl-to-carboxylic acid conversion : Oxidation of ethyl groups to carboxylic acids using KMnO₄ or CrO₃ .
Hypothetical Reaction Pathway :
Challenges :
-
Steric hindrance from the nitro group may limit oxidation efficiency.
-
Side reactions like decarboxylation or nitro group reduction could occur under strong acidic conditions .
Substitution Reactions
Example EAS Reaction :
| Reaction Type | Reagents/Conditions | Expected Product(s) |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 50°C | Meta-substituted nitro derivative |
| Sulfonation | H₂SO₄, SO₃ | Depends on directing effects |
Factors Influencing Reactivity :
-
The ─CH₂OCH₂NO₂ group’s electron-withdrawing nature deactivates the ring, slowing EAS .
-
Steric effects may favor substitution at less hindered positions .
Hydrolysis of the Ether Linkage
The ethoxy group (─OCH₂─) may undergo acid- or base-catalyzed hydrolysis, though nitro groups typically stabilize adjacent ethers against hydrolysis.
Hypothetical Pathway :
Limitations :
Nucleophilic Aromatic Substitution
Nitro groups activate aryl rings for nucleophilic substitution under specific conditions (e.g., high temperature, strong bases).
Example Reaction :
Mechanistic Notes :
Thermal Decomposition
Nitro compounds are prone to exothermic decomposition at elevated temperatures. For example:
-
Deflagration : Rapid decomposition releasing NOₓ gases.
-
Stability : Depends on molecular symmetry and substituent effects .
Key Data Table: Analogous Nitro Compound Reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
